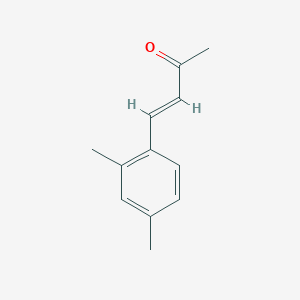

4-(2,4-Dimethylphenyl)but-3-en-2-one

Description

4-(2,4-Dimethylphenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system attached to a 2,4-dimethylphenyl substituent. This structural motif confers reactivity in cross-aldol condensations and other organic transformations, making it valuable in pharmaceutical and materials chemistry. The 2,4-dimethylphenyl group likely enhances steric and electronic effects compared to simpler aryl substituents, influencing its chemical behavior and applications.

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(E)-4-(2,4-dimethylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C12H14O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4-8H,1-3H3/b7-5+ |

InChI Key |

CDMRZWHEBWVEOH-FNORWQNLSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with crotonic acid or its derivatives. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Claisen-Schmidt condensation of 2,4-dimethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide (NaOH). This reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(2,4-Dimethylphenyl)but-3-en-2-one may involve continuous flow processes to enhance efficiency and yield. Catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4, catalytic hydrogenation

Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

4-(2,4-Dimethylphenyl)but-3-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and intermediates depend on the reaction conditions and reagents used.

Comparison with Similar Compounds

Electron-Donating Substituents

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one Structure: A dimethylamino (-N(CH₃)₂) group at the para position. Properties: Exhibits strong nonlinear optical (NLO) properties due to its electron-rich aryl group. Z-scan studies show high third-order susceptibility (χ³) values, making it suitable for photonic applications . Molecular Formula: C₁₂H₁₅NO.

4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)

Electron-Withdrawing Substituents

- 4-(4-Nitrophenyl)but-3-en-2-one Structure: Nitro (-NO₂) group at the para position. Properties: Demonstrates moderate NLO activity but lower than its dimethylamino counterpart. Used as a laboratory chemical with CAS No. 3490-37-7 . Safety: Classified with GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .

- 4-(2,4-Dichlorophenyl)but-3-en-2-one Structure: Chlorine atoms at positions 2 and 4 of the phenyl ring. Physical Properties: Melting point 83–85°C; molecular weight 215.08 g/mol. Applications: Intermediate in agrochemical synthesis; CAS No. 61888-78-6 .

Methoxy and Fluorinated Derivatives

- (E)-4-(2-Methoxyphenyl)but-3-en-2-one O-(2,4-dinitrophenyl) oxime Structure: Methoxy group at the ortho position and a dinitrophenyl oxime moiety. Synthesis: Prepared via palladium-catalyzed deacetylation of enones; characterized by NMR and LC-MS .

- (E)-4-(4-Difluoromethoxyphenyl)but-3-en-2-one Structure: Difluoromethoxy (-OCF₂H) group at the para position. Applications: Investigated for medicinal chemistry applications; CAS No. 1267009-28-8 .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.